

Spectroscopic and Application Profile of 3-Quinolineboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Quinolineboronic acid

Cat. No.: B126008

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Introduction

3-Quinolineboronic acid is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a quinoline ring system coupled with a boronic acid functional group, makes it a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This technical guide provides an in-depth overview of the spectroscopic characteristics of **3-Quinolineboronic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visualization of a key synthetic application are also presented to aid researchers in its effective utilization.

Chemical and Physical Properties

Property	Value
Chemical Formula	C ₉ H ₈ BNO ₂
Molecular Weight	172.98 g/mol [1]
CAS Number	191162-39-7
Appearance	White to tan or orange powder[1]
Melting Point	148-155 °C[1]
Storage	Room temperature, dry, sealed conditions[1]

Spectroscopic Data

Disclaimer: The following spectral data are predicted based on the known spectroscopic behavior of quinoline and arylboronic acid moieties. While no complete, experimentally verified dataset for **3-Quinolineboronic acid** was found in publicly accessible databases at the time of this writing, the provided values serve as a reliable guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **3-Quinolineboronic acid** is expected to show distinct signals corresponding to the protons on the quinoline ring and the hydroxyl protons of the boronic acid group. The aromatic region will be complex due to the fused ring system.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
B(OH) ₂	8.0 - 8.5	Broad Singlet	-
H2	~9.2	Singlet	-
H4	~8.8	Singlet	-
H5	~8.1	Doublet	8.0 - 8.5
H8	~8.0	Doublet	8.0 - 8.5
H6	~7.8	Triplet	7.0 - 8.0
H7	~7.6	Triplet	7.0 - 8.0

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display nine distinct carbon signals. The carbon atom attached to the boron (C3) may exhibit a broad signal or be difficult to observe due to quadrupolar relaxation effects from the boron nucleus.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C3 (C-B)	125 - 135 (potentially broad)
Aromatic C-H	120 - 155
Aromatic Quaternary C	145 - 160

Infrared (IR) Spectroscopy

The IR spectrum of **3-Quinolineboronic acid** will be characterized by absorptions corresponding to the O-H and B-O bonds of the boronic acid, as well as the C=C and C=N bonds of the quinoline ring.

Vibrational Mode	**Expected Wavenumber (cm ⁻¹) **	Intensity
O-H Stretch (Boronic Acid)	3200 - 3600	Strong, Broad
Aromatic C-H Stretch	3000 - 3100	Medium
C=N Stretch (Quinoline)	1620 - 1650	Medium
C=C Stretch (Aromatic)	1400 - 1600	Medium to Strong
B-O Stretch	1310 - 1380	Strong
Aromatic C-H Bend	690 - 900	Strong

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, **3-Quinolineboronic acid** is expected to show a prominent peak for the molecular ion.

Parameter	Expected Value
Ionization Mode	ESI-MS
Expected Molecular Ion [M+H] ⁺	m/z 174.07
Expected Molecular Ion [M-H] ⁻	m/z 172.06

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **3-Quinolineboronic acid**.

NMR Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of **3-Quinolineboronic acid** for ¹H NMR or 20-30 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Instrument Parameters (^1H NMR):
 - Spectrometer Frequency: 400 MHz or higher.
 - Pulse Program: Standard single-pulse acquisition.
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay: 1-2 seconds.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer Frequency: 100 MHz or higher.
 - Pulse Program: Standard proton-decoupled ^{13}C acquisition.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount (a few milligrams) of **3-Quinolineboronic acid** in a volatile solvent like methylene chloride or acetone.
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
- Data Acquisition:
 - Obtain a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.

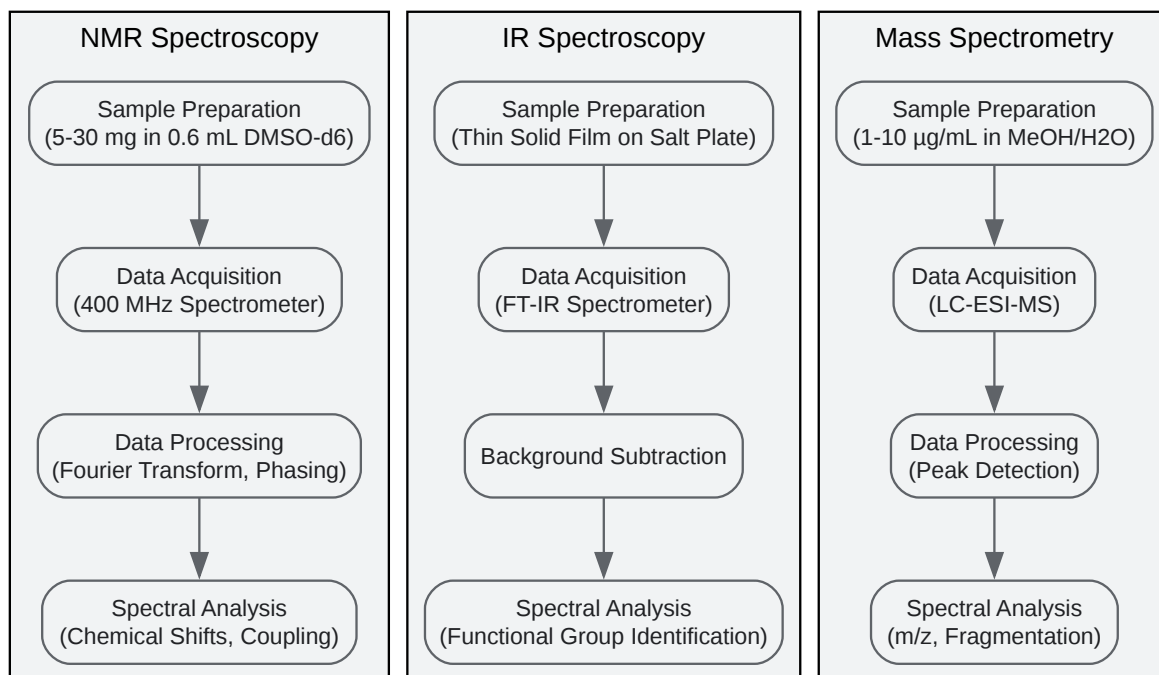
- Acquire the sample spectrum.

Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **3-Quinolineboronic acid** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
- Instrumentation (LC-MS):
 - Chromatography: Reversed-phase HPLC with a C18 column.
 - Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
 - Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
 - Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

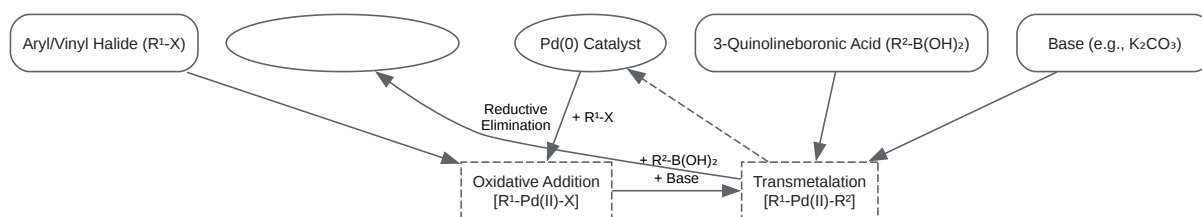
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study and application of **3-Quinolineboronic acid**.



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Caption: Experimental workflows for the spectroscopic analysis of **3-Quinolineboronic acid**.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involving **3-Quinolineboronic acid**.

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References

- 1. 3-Quinolineboronic acid [myskinrecipes.com]
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